![molecular formula C8H18N2O2 B195975 1-[2-(2-Hydroxyethoxy)ethyl]piperazine CAS No. 13349-82-1](/img/structure/B195975.png)
1-[2-(2-Hydroxyethoxy)ethyl]piperazine
Overview
Description
1-[2-(2-Hydroxyethoxy)ethyl]piperazine is a chemical compound with the molecular formula C8H18N2O2 and a molecular weight of 174.24 g/mol . It is also known by its systematic name, 2-[2-(1-Piperazinyl)ethoxy]ethanol. This compound is characterized by its colorless to light yellow viscous liquid form and is primarily used in chemical synthesis .
Preparation Methods
The preparation of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine involves several synthetic routes. One common method includes the reaction of piperazine with 2-(2-chloroethoxy)ethanol. The process typically involves the following steps :
Reaction of Piperazine and Piperazine Dihydrochloride: Piperazine and piperazine dihydrochloride are reacted in a solvent to prepare piperazine monohydrochloride.
Reaction with 2-(2-Chloroethoxy)ethanol: The piperazine monohydrochloride is then reacted with 2-(2-chloroethoxy)ethanol in a solvent.
Filtration and Recovery: After the reaction is complete, the mixture is filtered to recover piperazine dihydrochloride, which is dried for reuse.
Evaporation and Purification: The filtrate is evaporated to remove the solvent, yielding a crude product of this compound.
This method is efficient and cost-effective, making it suitable for industrial production .
Chemical Reactions Analysis
1-[2-(2-Hydroxyethoxy)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with different functional groups.
Condensation: The compound can participate in condensation reactions, forming larger molecules by combining with other compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Intermediate in Drug Synthesis
1-[2-(2-Hydroxyethoxy)ethyl]piperazine is primarily utilized as an intermediate in the synthesis of the antipsychotic drug quetiapine fumarate. The compound plays a crucial role in the condensation reaction that leads to the formation of quetiapine, which is used to treat schizophrenia and bipolar disorder. The preparation method involves a multi-step process that enhances purity and yield, addressing issues related to impurities commonly found in disubstituted compounds .
Anti-Telomerase Agent
Research has indicated that derivatives of this compound can function as anti-telomerase agents. This property is significant in cancer treatment, as telomerase is often overexpressed in cancer cells, contributing to their immortality. The compound's effectiveness in inhibiting telomerase activity has been documented, suggesting potential therapeutic applications in oncology .
Preparation Methods
The synthesis of this compound can be achieved through various methods:
Chloroethanol Method
This traditional method involves the reaction of piperazine with 2-(2-chloroethoxy)ethanol under alkaline conditions. The process yields high-purity products suitable for industrial applications. Key steps include:
- Reacting piperazine dihydrochloride with a solvent to form piperazine monohydrochloride.
- Conducting a condensation reaction with 2-(2-chloroethoxy)ethanol.
- Filtration and vacuum rectification to isolate the desired product .
Diethanolamine Method
A newer approach utilizes diethanolamine as a starting material, employing a three-step reaction involving halogen replacement, acylation, and cyclization. This method offers several advantages:
- Higher reaction activity and lower toxicity.
- Simplicity in post-treatment processes.
- Enhanced safety due to reduced operational temperatures .
Case Study 1: Quetiapine Synthesis Optimization
A study focused on optimizing the synthesis of quetiapine using this compound demonstrated that adjusting reaction conditions could significantly improve yield and purity. The findings highlighted the importance of controlling temperature and solvent choice during synthesis to minimize by-products and enhance overall efficiency .
Case Study 2: Anti-Telomerase Activity Assessment
In vitro studies evaluating the anti-telomerase properties of compounds derived from this compound showed promising results. These compounds exhibited significant inhibition of telomerase activity in cancer cell lines, suggesting their potential utility in developing novel cancer therapies .
Mechanism of Action
The mechanism of action of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine involves its interaction with molecular targets in biological systems. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The hydroxyl and ethoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
1-[2-(2-Hydroxyethoxy)ethyl]piperazine can be compared with other similar compounds, such as:
1-(2-Hydroxyethyl)piperazine: This compound has a similar structure but lacks the additional ethoxy group.
1,4-Bis(2-hydroxyethyl)piperazine: This compound has two hydroxyethyl groups attached to the piperazine ring.
2-(2-Chloroethoxy)ethanol: This compound is used as a reagent in the synthesis of this compound
The unique structure of this compound, with both hydroxyl and ethoxy groups, provides it with distinct chemical and biological properties, making it valuable in various applications.
Biological Activity
1-[2-(2-Hydroxyethoxy)ethyl]piperazine is a chemical compound with the molecular formula C₈H₁₈N₂O₂ and a molecular weight of 174.24 g/mol. It belongs to the class of piperazine derivatives and features a piperazine ring substituted with a hydroxyethoxyethyl group. This structural characteristic enhances its solubility and potential reactivity, making it a subject of interest in medicinal chemistry and organic synthesis.
The compound can be synthesized through various methods, notably the reaction of piperazine with 2-(2-chloroethoxy)ethanol. The synthesis process typically involves:
- Preparation of Piperazine Monohydrochloride : Reaction of piperazine with piperazine dihydrochloride in a suitable solvent.
- Reaction with 2-(2-Chloroethoxy)ethanol : This step involves nucleophilic substitution where the piperazine monohydrochloride reacts with the chloroethanol derivative.
- Filtration and Purification : The crude product is filtered, evaporated, and purified to yield the desired compound.
This method is efficient and cost-effective, making it suitable for industrial applications .
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in medicinal chemistry. Its structural features suggest potential interactions with various biological targets, making it a candidate for further investigation in drug development.
Potential Biological Activities
The mechanism of action for this compound involves its interaction with molecular targets within biological systems. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The hydroxyl and ethoxy groups can participate in hydrogen bonding and other interactions that influence the compound's overall biological activity .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Piperazinyl-2-ethanol | C₇H₁₈N₂O | Lacks hydroxy group; simpler structure |
4-(2-Hydroxyethyl)piperazine | C₇H₁₈N₂O₂ | Hydroxy group at different position |
N,N-Diethylpiperazine | C₁₀H₂₃N | No hydroxy group; used primarily as a solvent |
The unique structure of this compound provides distinct chemical and biological properties that enhance its potential applications .
Case Studies and Applications
While specific case studies directly involving this compound are scarce, its role as an intermediate in synthesizing pharmaceuticals like quetiapine (an atypical antipsychotic) highlights its significance in drug development. It participates in reactions that replace chlorine atoms in complex structures, demonstrating its utility in medicinal chemistry .
Additionally, it serves as a stabilizing agent in nanoparticle synthesis within nanotechnology applications, showing uniform size distribution and enhanced stability .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[2-(2-Hydroxyethoxy)ethyl]piperazine, and how can its purity be validated?
The compound is typically synthesized via nucleophilic substitution between piperazine and 2-(2-chloroethoxy)ethanol under controlled conditions. A common method involves heating piperazine hydrochloride with chloroethoxyethanol at 150–155°C for 4 hours, followed by purification via ethanol recrystallization to achieve ~60% yield . Validation methods :
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing proton environments (e.g., hydroxyethoxy and piperazine protons) .
- GC-MS/HPLC : Assess purity and detect impurities (e.g., unreacted starting materials) .
- Melting Point/Boiling Point : Cross-check with literature values (e.g., boiling point: 112–114°C at 0.25 mmHg) .
Q. What are the primary research applications of this compound in pharmaceutical chemistry?
this compound serves as:
- Intermediate in antihistamine synthesis : Key precursor for Hydroxyzine, where it forms the piperazine core via alkylation with 4-chlorbenzhydryl chloride .
- Polymer-drug conjugates : Used to synthesize nitric oxide (NO)-releasing polymer conjugates for targeted chemotherapy. The hydroxy group enables covalent bonding to biodegradable polymers .
- Ligand modification : Structural backbone for dopamine/serotonin transporter inhibitors, enhancing binding affinity through substituent optimization .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- FT-IR : Identify functional groups (e.g., O-H stretch at ~3300 cm⁻¹, C-N stretches in piperazine ring) .
- ¹³C-NMR : Resolve carbon signals for the hydroxyethoxy chain (δ ~60–70 ppm) and piperazine carbons (δ ~45–55 ppm) .
- Reverse-phase HPLC : Use C18 columns with UV detection (λ = 210–254 nm) to quantify impurities .
- Elemental Analysis : Verify empirical formula (C₈H₁₈N₂O₂) with <0.3% deviation .
Advanced Research Questions
Q. How can synthesis yield be optimized while minimizing byproducts?
Key factors :
- Stoichiometry : Excess piperazine (1.5–2 eq) improves reaction completion .
- Temperature control : Maintain 150–155°C to avoid decomposition of the hydroxyethoxy group .
- Purification : Silica gel chromatography (ethyl acetate/hexanes) or recrystallization in ethanol enhances purity .
Example protocol :
React piperazine hydrochloride (1 eq) with chloroethoxyethanol (1.2 eq) at 150°C for 4 hours.
Purify via column chromatography (1:1 ethyl acetate/hexanes).
Confirm yield (≥70%) and purity (≥98%) via HPLC .
Q. How can researchers address discrepancies in biological activity data for derivatives of this compound?
Case study : Dopamine transporter inhibitors derived from this compound show variable potency due to:
- Substituent effects : Fluoro or methoxy groups at specific positions alter binding affinity .
- Stereochemical factors : Enantiomers may exhibit differing activities (e.g., GBR 12909 vs. analogs) .
Resolution strategies : - Molecular docking : Simulate interactions with transporter proteins (e.g., DAT, SERT) to identify critical binding motifs .
- SAR studies : Systematically modify substituents and compare IC₅₀ values .
Q. What methodologies are recommended for impurity profiling in pharmaceutical intermediates?
Critical impurities :
- Residual piperazine : Detectable via GC-MS (m/z 86) .
- Chloroethoxyethanol byproducts : Monitor using reverse-phase HPLC with UV detection .
Analytical workflow :
HPLC-DAD : Quantify impurities at 0.1% threshold .
LC-MS/MS : Characterize unknown peaks (e.g., dimerization products) .
Stability testing : Assess degradation under heat/light to identify labile impurities .
Q. How is this compound utilized in nitric oxide (NO)-releasing drug delivery systems?
Protocol :
Conjugation : React this compound with a NO prodrug (e.g., JS-K analog) using carbodiimide chemistry .
Polymer integration : Attach the conjugate to a galactose-based polymer via free-radical polymerization .
NO release assay : Quantify NO using Griess reagent or fluorescence probes (e.g., DAF-FM) .
Q. What role does this compound play in circadian rhythm modulation studies?
Application : Derivatives like this compound-functionalized indirubins inhibit glycogen synthase kinase-3 (GSK-3), altering circadian periodicity in cell models . Experimental design :
Properties
IUPAC Name |
2-(2-piperazin-1-ylethoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c11-6-8-12-7-5-10-3-1-9-2-4-10/h9,11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNQAPQQAZVRDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158137 | |
Record name | 1-(2-(2-Hydroxyethoxy)ethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13349-82-1 | |
Record name | 1-[2-(2-Hydroxyethoxy)ethyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13349-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Hydroxyethoxyethylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013349821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-(2-Hydroxyethoxy)ethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-piperazin-1-ylethoxy)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.152 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-[2-(Piperazin-1-yl)ethoxy]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.329 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-HYDROXYETHOXYETHYLPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWT5E4KNO3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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